Chemo-Structural Analysis and Synthetic Utility of 3,4,5-Trimethoxyphenylacetaldehyde
Chemo-Structural Analysis and Synthetic Utility of 3,4,5-Trimethoxyphenylacetaldehyde
Physiochemical Identity & Structural Profile[1][2][3][4][5]
3,4,5-Trimethoxyphenylacetaldehyde (TMPA) is a sensitive, high-value electrophilic intermediate used primarily in the synthesis of phenethylamine derivatives and isoquinoline alkaloids. Unlike its stable precursor, 3,4,5-trimethoxybenzaldehyde, TMPA possesses a reactive acetaldehyde side chain that renders it prone to rapid polymerization and auto-oxidation.
Core Data Matrix[2][3]
| Property | Value / Description |
| IUPAC Name | 2-(3,4,5-Trimethoxyphenyl)acetaldehyde |
| Common Name | 3,4,5-Trimethoxyphenylacetaldehyde |
| CAS Registry Number | 5320-31-0 |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Monoisotopic Mass | 210.0892 Da |
| Physical State | Pale yellow oil (freezes to solid at low temp) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Stability Profile | High Instability. Prone to trimerization and aerobic oxidation. |
Structural Significance
The molecule features a highly oxygenated benzene ring (electron-rich) coupled with an electron-deficient aldehyde carbonyl separated by a methylene spacer.[1][2] This "push-pull" electronic structure makes the carbonyl carbon highly susceptible to nucleophilic attack (e.g., by amines in reductive amination), while the methylene alpha-protons are acidic enough to participate in unwanted aldol condensations if basic conditions are not strictly controlled.
Synthetic Pathways & Mechanistic Insight[2][3]
For research and drug development, two primary routes are preferred based on precursor availability and scale.[1][2]
Pathway A: Homologation of 3,4,5-Trimethoxybenzaldehyde (The Wittig Route)
This method is preferred when building the carbon skeleton from the widely available benzaldehyde (C10) to the phenylacetaldehyde (C11).
-
Mechanism: A Wittig reaction using (methoxymethyl)triphenylphosphonium chloride forms an enol ether intermediate.[1][2]
-
Hydrolysis: Acidic hydrolysis cleaves the enol ether to release the aldehyde.[1][2]
-
Advantage: Avoids strong oxidizers; amenable to scale-up.[1][2]
Pathway B: Oxidation of 3,4,5-Trimethoxyphenylethanol
Preferred when the alcohol precursor is available.
-
Mechanism: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.[1][2]
-
Reagents: Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP) are superior to Chromium-based reagents (PCC) due to cleaner workups and reduced toxicity.[1][2]
Visualizing the Synthetic Logic
Figure 1: Convergent synthetic pathways to 3,4,5-Trimethoxyphenylacetaldehyde. Pathway A (Blue) utilizes homologation; Pathway B (Yellow) utilizes oxidation.[2]
Detailed Experimental Protocol: The "Bisulfite Rescue" Method
Because TMPA is unstable, direct isolation by distillation often leads to polymerization.[1][2] The most robust protocol for researchers involves isolating the aldehyde as a sodium bisulfite adduct , which is a stable solid, and regenerating the free aldehyde immediately before use.
Phase 1: Synthesis (via Oxidation of Alcohol)
Note: This protocol assumes starting from 10 mmol of 3,4,5-trimethoxyphenylethanol.
-
Reaction Setup: In a flame-dried flask under Argon, dissolve 1.5 eq of Dess-Martin Periodinane (DMP) in anhydrous Dichloromethane (DCM).
-
Addition: Add the alcohol (dissolved in minimal DCM) dropwise at 0°C.
-
Causality: The low temperature prevents over-oxidation.[1][2] The inert atmosphere prevents atmospheric moisture from deactivating the DMP.[1][2]
-
Monitoring (Self-Validating Step): Spot TLC every 15 minutes. The alcohol spot (lower Rf) should disappear, replaced by a less polar aldehyde spot. If an acid spot (baseline) appears, the reaction time is too long.[1][2]
Phase 2: Purification via Bisulfite Adduct[2]
-
Quench: Quench reaction with saturated NaHCO₃/Na₂S₂O₃ to destroy unreacted iodine species.
-
Adduct Formation: Extract the organic layer.[1][2] To the organic phase, add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) and stir vigorously for 2 hours.
-
Observation: A white precipitate will form.[1][2] This is the bisulfite adduct (stable).[1][2]
-
Filtration: Filter the solid. Wash with diethyl ether to remove non-aldehyde impurities.[1][2] Store this solid if not using immediately.
Phase 3: Regeneration (Just-in-Time)[3]
-
Dissolve the bisulfite adduct in water.[2]
-
Add saturated Sodium Carbonate (Na₂CO₃) until pH > 9.
-
Mechanism: The base reverses the equilibrium, releasing the free aldehyde.[1][2]
-
Extract immediately with DCM, dry over MgSO₄, and concentrate in vacuo without heat.
Stability, Storage, and Handling[7][8]
The molecular weight of TMPA (210.[3][1][2]23) is often cited in calculations for stoichiometry, but the purity of the material is the variable that ruins experiments.
-
The Polymerization Threat: Phenylacetaldehydes trimerize to form trioxanes.[1][2] This is accelerated by trace acids and light.[1][2]
-
The Oxidation Threat: Exposure to air converts the aldehyde to 3,4,5-trimethoxyphenylacetic acid (MW 226.23), which is unreactive in reductive amination contexts.
Storage Protocol:
-
Form: Store as the Bisulfite adduct (Solid) whenever possible.
-
Free Aldehyde: If storing the oil, it must be under Argon, at -20°C, and preferably as a solution in a non-nucleophilic solvent (like Toluene) rather than neat.
Applications in Medicinal Chemistry
TMPA is the "Gatekeeper" intermediate for the synthesis of mescaline and related phenethylamines.[1][2]
Reductive Amination Workflow
The most common application is the conversion of TMPA to an amine.[1][2]
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Imine Formation: TMPA + Amine (or Ammonium Acetate)
Imine / Imine Salt.[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Reduction: Imine + Hydride Source (NaBH₄ or NaCNBH₃)
Amine.[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Figure 2: The reactivity network of TMPA in alkaloid synthesis.
References
-
PubChem. (n.d.).[1][2][4][5] 3,4,5-Trimethoxyphenylacetaldehyde (Compound).[2] National Center for Biotechnology Information.[1][2] Retrieved January 29, 2026, from [Link]
-
De Luca, L., et al. (2001).[1][2][6] "A Mild and Efficient Alternative Procedure for the Oxidation of Alcohols to Aldehydes."[1][2][6] Journal of Organic Chemistry, 66, 7907-7909.[2][6] (Contextual reference for Swern/DMSO oxidation protocols).
Sources
- 1. 3,4,5-Trimethoxyphenol | C9H12O4 | CID 69505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 6858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3,4,5-Trimethoxyphenylacetaldehyde | 5320-31-0 [smolecule.com]
- 4. 3,4,5-Trimethoxyphenylacetic acid | C11H14O5 | CID 70372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde | C16H16O4 | CID 23005270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
